Matairesinoside

Vue d'ensemble

Description

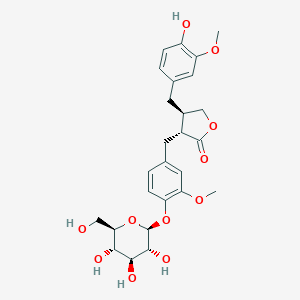

Le matairésinoside est un composé lignane, plus précisément un dérivé du matairésinol, où l'un des groupes hydroxy phénoliques a été remplacé par un résidu β-D-glucosyl . Il est connu pour ses activités antibactériennes, antioxydantes et inhibitrices de la fusion virus-cellule . Le matairésinoside a été identifié comme un puissant inhibiteur du canal ionique TMEM16A, ce qui en fait un candidat prometteur pour le traitement du cancer du poumon .

Méthodes De Préparation

Le matairésinoside peut être isolé de sources naturelles telles que les fleurs de Forsythia koreana par des techniques répétées de séparation sur colonne . La structure chimique du matairésinoside est C26H32O11, avec une masse moléculaire de 520,53 g/mol . Les méthodes de production industrielle du matairésinoside impliquent généralement l'extraction à partir de sources végétales, suivie de processus de purification pour obtenir des niveaux de pureté élevés .

Analyse Des Réactions Chimiques

Le matairésinoside subit diverses réactions chimiques, notamment:

Oxydation: Le matairésinoside peut être oxydé pour former du matairésinol.

Réduction: Les réactions de réduction peuvent convertir le matairésinoside en sa forme aglycone, le matairésinol.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions sont généralement des dérivés du matairésinol .

Applications de la recherche scientifique

Le matairésinoside a un large éventail d'applications dans la recherche scientifique:

Chimie: Il est utilisé comme composé modèle pour étudier la biosynthèse et le métabolisme des lignanes.

Médecine: Le matairésinoside a montré un potentiel en tant qu'agent anticancéreux, en particulier pour inhiber la croissance, la migration et l'invasion des cellules cancéreuses du poumon.

Mécanisme d'action

Le matairésinoside exerce ses effets principalement en inhibant le canal ionique TMEM16A, qui est impliqué dans diverses fonctions physiologiques telles que l'excitabilité neuronale et cardiaque, la contraction des muscles lisses et la sécrétion de chlorure épithélial . En se liant à des sites clés sur le canal TMEM16A, le matairésinoside perturbe sa fonction, conduisant à l'inhibition de la croissance des cellules cancéreuses et à l'induction de l'apoptose . Le réseau de transduction de signal impliqué dans la régulation du cancer du poumon médiée par le matairésinoside comprend des voies liées à la prolifération et à la survie cellulaire .

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have identified matairesinoside as a potent inhibitor of the TMEM16A ion channel, which is implicated in various cancers, especially lung cancer.

- Mechanism of Action : this compound has been shown to significantly inhibit the growth, migration, and invasion of lung cancer cells while inducing apoptosis. The compound targets TMEM16A, leading to alterations in signaling pathways that regulate cell proliferation and survival .

- Therapeutic Formulation : A novel biodegradable hydrogel has been developed to encapsulate this compound, enhancing its therapeutic efficacy and minimizing side effects associated with direct administration. In vivo studies demonstrated that this hydrogel formulation effectively inhibited tumor growth while reducing toxicity .

Multidrug Resistance Reversal

This compound has also been studied for its potential to reverse multidrug resistance in cancer cells.

- Research Findings : In experiments involving multidrug-resistant cancer cell lines (e.g., CaCo2 and CEM/ADR 5000), this compound exhibited synergistic effects when combined with doxorubicin, a common chemotherapeutic agent. This combination increased the retention of chemotherapeutic agents within the cells by inhibiting P-glycoprotein (P-gp), a key efflux transporter responsible for drug resistance .

- Potential Applications : The ability of this compound to enhance the effectiveness of existing chemotherapy regimens suggests its potential as an adjuvant therapy for patients with resistant tumors .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use.

- Bioavailability Studies : Research has indicated that the bioavailability of this compound can be affected by dietary factors and metabolic processes. Studies measuring urinary excretion of lignans suggest that dietary intake influences the systemic availability of this compound and its metabolites .

Other Biological Activities

Beyond its anticancer properties, this compound exhibits various biological activities that may contribute to its therapeutic potential.

- Antioxidant Activity : this compound has been noted for its antioxidant properties, which may help mitigate oxidative stress-related damage in cells .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially beneficial in conditions characterized by chronic inflammation .

Mécanisme D'action

Matairesinoside exerts its effects primarily by inhibiting the TMEM16A ion channel, which is involved in various physiological functions such as neuronal and cardiac excitability, smooth muscle contraction, and epithelial chloride secretion . By binding to key sites on the TMEM16A channel, this compound disrupts its function, leading to the inhibition of cancer cell growth and induction of apoptosis . The signaling transduction network involved in this compound-mediated regulation of lung cancer includes pathways related to cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Le matairésinoside est unique parmi les lignanes en raison de sa substitution spécifique par un résidu β-D-glucosyl, ce qui améliore son activité biologique . Des composés similaires comprennent:

Matairésinol: La forme aglycone du matairésinoside, dépourvue du résidu β-D-glucosyl.

Secoisolaricirésinol: Un autre lignane avec des propriétés antioxydantes similaires.

Pinoresinol: Un lignane avec une activité antibactérienne comparable.

Le matairésinoside se distingue par son inhibition puissante du canal ionique TMEM16A et ses applications prometteuses dans la thérapie du cancer .

Activité Biologique

Matairesinoside, a lignan compound with the chemical formula CHO and CAS number 23202-85-9, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological effects of this compound, including its antibacterial, antioxidant, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is a complex lignan characterized by its unique molecular structure. The compound exhibits a molecular weight of approximately 520.53 g/mol. It is primarily isolated from the stem bark of Styrax japonica and other plant sources.

1. Antibacterial Activity

This compound has demonstrated significant antibacterial properties, particularly against Pseudomonas aeruginosa. Research indicates that it possesses a minimum inhibitory concentration (MIC) of 0.001 mg/mL against this pathogen, making it a potent candidate for further antimicrobial studies .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Pseudomonas aeruginosa | 0.001 |

| Other strains (varied results) | >0.01 |

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using the DPPH assay, where it exhibited an IC value of 2.19 μg/mL. This indicates a strong ability to scavenge free radicals, which is crucial for mitigating oxidative stress in biological systems .

3. Anti-inflammatory Effects

This compound's anti-inflammatory properties have been explored in various studies. It has shown the ability to modulate inflammatory pathways by decreasing TNF-α production in immune cells, thus providing a potential therapeutic avenue for conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Study on Virus-Cell Fusion Inhibition : this compound was found to inhibit virus-cell fusion with an efficacy of 46.7%. This activity suggests its potential application in antiviral therapies .

- Cytotoxicity Against Cancer Cells : In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it showed significant activity against MCF-7 (breast cancer) and Hep-2 (larynx cancer) cell lines with IC values ranging from 3.6 to 5.5 µg/mL .

Comparative Analysis of Biological Activities

The following table summarizes the key biological activities of this compound compared to other lignans:

| Activity | This compound | Other Lignans |

|---|---|---|

| Antibacterial Activity | MIC = 0.001 mg/mL | Varies (often >0.01 mg/mL) |

| Antioxidant Activity | IC = 2.19 μg/mL | Generally higher IC values |

| Cytotoxicity | IC = 3.6-5.5 µg/mL | Varies widely among lignans |

Propriétés

IUPAC Name |

(3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O11/c1-33-19-9-13(3-5-17(19)28)7-15-12-35-25(32)16(15)8-14-4-6-18(20(10-14)34-2)36-26-24(31)23(30)22(29)21(11-27)37-26/h3-6,9-10,15-16,21-24,26-31H,7-8,11-12H2,1-2H3/t15-,16+,21+,22+,23-,24+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGCATAPYOEULE-LHHMAMHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177784 | |

| Record name | 2(3H)-Furanone, 3-((4-(b-D-glucopyranosyloxy)-3-methoxyphenyl)methyl)dihydro-4-((4-hydroxy-3-methoxyphenyl)methyl)-, (3R,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23202-85-9 | |

| Record name | Matairesinoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23202-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Furanone, 3-((4-(b-D-glucopyranosyloxy)-3-methoxyphenyl)methyl)dihydro-4-((4-hydroxy-3-methoxyphenyl)methyl)-, (3R,4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023202859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Furanone, 3-((4-(b-D-glucopyranosyloxy)-3-methoxyphenyl)methyl)dihydro-4-((4-hydroxy-3-methoxyphenyl)methyl)-, (3R,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Matairesinoside | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XRE59W9FDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.